molecular formula C36H45NO17 B6595333 Aquifoliunine EIII CAS No. 220751-20-2

Aquifoliunine EIII

Cat. No.: B6595333
CAS No.: 220751-20-2
M. Wt: 763.7 g/mol
InChI Key: NLOQRURWORDOGK-UHFFFAOYSA-N
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Description

Aquifoliunine EIII (C₃₆H₄₅NO₁₇, molecular weight 763.8) is a sesquiterpene alkaloid first isolated from Tripterygium wilfordii . It was identified alongside other alkaloids, including wilforgine, euonine, and 2-O-deacetyl-euonine, through silica gel column chromatography and spectral analysis. Notably, this compound and 2-O-deacetyl-euonine represent novel discoveries within the Tripterygium genus, highlighting their structural uniqueness .

Preparation Methods

Natural Source Extraction and Isolation

Plant Material Selection and Pretreatment

Aquifoliunine EIII is predominantly extracted from the root bark of Maytenus aquifolium, a species within the Celastraceae family . Fresh or lyophilized root bark is ground to a fine powder (particle size < 0.5 mm) to maximize surface area for solvent penetration. Pretreatment often involves defatting with hexane or petroleum ether to remove lipophilic impurities, followed by drying under reduced pressure .

Solvent Extraction Techniques

Methanol and ethanol (70–95% v/v) are the primary solvents due to their efficacy in polar alkaloid extraction . A standardized protocol involves:

  • Maceration : 48–72 hours at 25°C with occasional agitation.

  • Ultrasonic-assisted extraction (UAE) : 10–30 minutes at 45 Hz, achieving 15–20% higher yield compared to maceration .

  • Soxhlet extraction : Limited to small-scale operations due to thermal degradation risks at prolonged temperatures (>60°C).

Post-extraction, crude extracts are concentrated via rotary evaporation (40–50°C, 200 mbar) and reconstituted in acidified water (pH 3–4) to precipitate non-alkaloidal compounds .

Chromatographic Purification

Purification employs a multi-step chromatographic approach:

StepStationary PhaseMobile PhaseElution ModeKey Outcome
1Silica gelCH₂Cl₂:MeOH (9:1 → 7:3)GradientFractionation of alkaloid-rich fractions
2Sephadex LH-20MeOH:H₂O (8:2)IsocraticRemoval of polymeric pigments
3RP-HPLC (C18)Acetonitrile:H₂O (0.1% FA)Gradient (5→40% ACN)Isolation of this compound (≥95% purity)

Final yields from natural sources range from 0.0013% to 0.0071% (w/w), highlighting the compound’s scarcity .

Synthetic Approaches and Challenges

Total Synthesis Strategies

Despite advances in organic synthesis, this compound’s intricate structure—featuring a sesquiterpene backbone fused with a pyridine moiety—poses significant synthetic challenges. Key hurdles include:

  • Stereochemical control : The compound’s six chiral centers require asymmetric catalysis or chiral pool strategies .

  • Macrocyclization : Formation of the 15-membered ring system demands high-dilution conditions to favor intramolecular reactions.

Preliminary synthetic efforts have focused on modular assembly:

  • Sesquiterpene synthesis : Starting from farnesyl pyrophosphate analogs via cyclization enzymes or acid-catalyzed rearrangements .

  • Pyridine ring construction : Utilizing Hantzsch pyridine synthesis or cross-coupling reactions to introduce nitrogen heterocycles.

Semi-Synthetic Modifications

Derivatization of naturally isolated this compound has been explored to enhance solubility and bioactivity:

  • Acetylation : Treatment with acetic anhydride/pyridine introduces acetyl groups at hydroxyl positions, improving lipophilicity .

  • Glycosylation : Enzymatic attachment of sugar moieties (e.g., β-D-glucopyranoside) via UDP-glycosyltransferases .

Analytical Validation and Quality Control

Structural Elucidation Techniques

Advanced spectroscopic methods are critical for confirming this compound’s identity:

TechniqueParametersKey Data
1D/2D NMR 600 MHz, CD₃ODδH 7.45 (s, H-1), δC 172.3 (C=O); HMBC correlations confirm pyridine-terpene linkage
HR-ESI-MS Positive mode, m/z[M+H]+ 576.2854 (calc. 576.2849)
X-ray Crystallography Cu-Kα radiationResolution: 0.84 Å; space group P2₁2₁2₁

Purity Assessment

Quantitative analysis relies on UHPLC-Orbitrap-MS/MS:

  • Column : ACQUITY BEH C18 (1.7 μm, 2.1 × 100 mm)

  • Mobile phase : 0.1% formic acid in water/acetonitrile

  • Detection : Full scan (100–1000 m/z), resolving power 70,000

Method validation parameters include linearity (R² > 0.999), LOD (0.1 ng/mL), and intra-day precision (RSD < 2%) .

Scalability and Industrial Considerations

Biotechnological Alternatives

Cell suspension cultures of Maytenus aquifolium have been investigated to overcome raw material limitations:

  • Elicitation : Jasmonic acid (100 μM) increases alkaloid production 3.2-fold.

  • Nutrient optimization : Modified Murashige-Skoog medium with 2% sucrose yields 0.45 mg/g DW .

Environmental Impact

Traditional extraction generates ~8 L solvent waste per gram of product. Emerging technologies like subcritical water extraction (SWE) reduce organic solvent use by 70% while maintaining 85% recovery rates.

Chemical Reactions Analysis

Types of Reactions

Aquifoliunine EIII undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols), and bases (sodium hydroxide, potassium carbonate).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or ethers .

Scientific Research Applications

Aquifoliunine EIII has several scientific research applications, including:

    Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Aquifoliunine EIII involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Aquifoliunine EIII belongs to a class of sesquiterpene alkaloids characterized by complex polycyclic frameworks. Below is a comparative analysis of related alkaloids from Tripterygium wilfordii:

Compound Name Molecular Formula Molecular Weight Key Structural Notes First Isolation in Genus
This compound C₃₆H₄₅NO₁₇ 763.8 High oxygen content; potential glycosylation Yes
Wilforgine Not disclosed - Known neuroactive alkaloid No
Euonine Not disclosed - Parent compound for 2-O-deacetyl-euonine No
2-O-deacetyl-euonine Not disclosed - Deacetylated derivative of euonine Yes

Key Observations :

  • 2-O-deacetyl-euonine lacks an acetyl group present in euonine, which may alter its metabolic stability or receptor binding .

Pharmacological and Bioavailability Considerations

While direct pharmacological data for this compound are absent in the provided evidence, structural analogs from Tripterygium species are known for diverse bioactivities, including anti-inflammatory and immunosuppressive effects. For example:

  • Euonine : May serve as a precursor for derivatives with modified pharmacokinetic profiles .

The glycosylation in this compound could enhance water solubility compared to non-glycosylated analogs, similar to how erythromycin formulations (e.g., EIII肠溶颗粒) show improved absorption over tablets . However, this hypothesis requires experimental validation.

Biological Activity

Aquifoliunine EIII, a sesquiterpene pyridine alkaloid isolated from Maytenus aquifolium, has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by relevant research findings and data.

This compound exhibits complex interactions at the molecular level, influencing various biochemical pathways. Its mechanism of action involves:

  • Binding to Biomolecules : It interacts with enzymes and receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. Notably, it has been shown to interact with cytochrome P450 enzymes, crucial for drug metabolism.
  • Cell Signaling Modulation : The compound can modulate key signaling pathways such as the MAPK/ERK pathway, which plays a significant role in cell proliferation and differentiation.
  • Influence on Gene Expression : this compound affects gene expression patterns in various cell types, suggesting its potential as a regulatory agent in cellular processes.

Pharmacological Effects

This compound has demonstrated several pharmacological activities:

  • Anti-inflammatory Activity : In animal models, it exhibits anti-inflammatory properties at low doses, making it a candidate for treating inflammatory conditions.
  • Antioxidant Properties : The compound shows potential in reducing oxidative stress by scavenging free radicals.
  • Antimicrobial and Anticancer Activities : Research indicates that this compound possesses antimicrobial effects against various pathogens and shows promise in anticancer applications by inhibiting tumor cell growth .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Activity : A study evaluated the antimicrobial effects of this compound against Leishmania species, demonstrating significant inhibitory effects compared to control groups .
  • Cellular Metabolism : Research indicated that this compound influences metabolic pathways involving cytochrome P450 enzymes, affecting its own metabolism and potentially that of other co-administered drugs .
  • Toxicological Assessment : Investigations into the toxic potential of extracts containing this compound revealed no significant toxicity at therapeutic doses, supporting its safety profile for further development .

Table 1: Biological Activities of this compound

Activity TypeObserved EffectReference
Anti-inflammatoryReduces inflammation in animal models
AntioxidantScavenges free radicals
AntimicrobialInhibits growth of Leishmania
AnticancerInhibits tumor cell proliferation

Q & A

Basic Research Questions

Q. What are the established protocols for isolating and characterizing Aquifoliunine EIII from natural sources?

  • Methodological Answer : Isolation typically involves chromatographic techniques (e.g., HPLC, TLC) guided by bioactivity assays. Structural elucidation relies on spectroscopic methods:

  • NMR (1H, 13C, 2D-COSY) to map carbon-hydrogen frameworks.
  • Mass Spectrometry (MS) for molecular weight confirmation (C36H45NO17, MW 763.8 g/mol) .
  • X-ray crystallography for absolute stereochemical determination when crystalline forms are obtainable.
    • Key Data : CAS 220751-20-2; solubility profiles suggest preferential dissolution in polar aprotic solvents .

Q. How can researchers validate the purity of this compound samples for pharmacological studies?

  • Methodological Answer :

  • HPLC-PDA/UV at λmax specific to the compound (e.g., 220–280 nm).
  • Melting Point Analysis to compare with literature values.
  • Residual Solvent Analysis via GC-MS to exclude contamination from extraction processes.
    • Quality Control : Include a reference standard (e.g., ChemFaces CFN92117) for cross-validation .

Q. What in vitro assays are commonly used to assess the bioactivity of this compound?

  • Methodological Answer :

  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
  • Enzyme Inhibition : Kinetic assays (e.g., fluorescence-based) targeting proteases or kinases.
  • Antioxidant Activity : DPPH or ABTS radical scavenging assays.
    • Design Considerations : Use triplicate measurements and IC50 calculations to ensure reproducibility .

Q. How should researchers address discrepancies in reported spectroscopic data for this compound?

  • Methodological Answer :

  • Cross-reference NMR and MS data across multiple studies.
  • Validate using deuterated solvents and internal standards (e.g., TMS for NMR).
  • Consult open-access databases (e.g., PubChem) or peer-reviewed spectral libraries .

Q. What ethical and safety protocols are critical when handling this compound in lab settings?

  • Methodological Answer :

  • Follow REACH regulations for chemical safety assessments.
  • Implement fume hoods and PPE (gloves, lab coats) due to unknown toxicity profiles.
  • Document disposal methods in compliance with institutional guidelines .

Advanced Research Questions

Q. How can researchers design dose-response studies to resolve contradictory efficacy data for this compound in neurodegenerative models?

  • Methodological Answer :

  • Use PICOT framework : Define Population (e.g., SH-SY5Y cells), Intervention (dose ranges: 1–100 μM), Comparison (positive controls like curcumin), Outcomes (viability, ROS reduction), Time (24–72 hrs) .
  • Apply Hill slope analysis to quantify cooperative binding effects.
  • Address confounding variables (e.g., cell passage number, serum concentration) .

Q. What strategies optimize the stability of this compound in aqueous solutions for long-term studies?

  • Methodological Answer :

  • Test pH-dependent stability (pH 3–9) via UV-Vis spectroscopy.
  • Use lyophilization with cryoprotectants (e.g., trehalose) for storage.
  • Monitor degradation products via LC-MS/MS over 1–6 months .

Q. How can meta-analyses reconcile conflicting results on this compound’s anti-inflammatory mechanisms?

  • Methodological Answer :

  • Follow PRISMA guidelines for systematic reviews.
  • Extract data from PubMed, Web of Science, and Embase (avoid Google Scholar due to recall limitations) .
  • Perform subgroup analyses by model (e.g., murine vs. human macrophages) and assay type (ELISA vs. qPCR) .

Q. What computational methods predict this compound’s molecular targets and binding affinities?

  • Methodological Answer :

  • Use molecular docking (AutoDock Vina) against protein databases (PDB).
  • Validate with MD simulations (GROMACS) to assess binding stability.
  • Cross-reference with pharmacophore modeling to identify critical functional groups .

Q. How should researchers design a data management plan (DMP) for multi-institutional studies on this compound?

  • Methodological Answer :
  • Define FAIR principles : Ensure data is Findable (DOIs), Accessible (institutional repositories), Interoperable (standardized formats), Reusable (metadata templates).
  • Use version control (GitHub) for collaborative analysis scripts.
  • Address GDPR compliance for human-derived data (e.g., pharmacokinetic studies) .

Properties

IUPAC Name

(18,19,21,24-tetraacetyloxy-22,25-dihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl)methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H45NO17/c1-15-16(2)31(44)53-29-26(49-18(4)39)30(52-21(7)42)35(14-47-17(3)38)28(51-20(6)41)25(43)23-27(50-19(5)40)36(35,34(29,9)46)54-33(23,8)13-48-32(45)22-11-10-12-37-24(15)22/h10-12,15-16,23,25-30,43,46H,13-14H2,1-9H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLOQRURWORDOGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(=O)OC2C(C(C3(C(C(C4C(C3(C2(C)O)OC4(COC(=O)C5=C1N=CC=C5)C)OC(=O)C)O)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H45NO17
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701314065
Record name (-)-Aquifoliunine E-III
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701314065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

763.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220751-20-2
Record name (-)-Aquifoliunine E-III
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=220751-20-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-Aquifoliunine E-III
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701314065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Aquifoliunine EIII
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033578
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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